2-Methoxy-2,3-dimethylpentane
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Overview
Description
2-Methoxy-2,3-dimethylpentane is an organic compound with the molecular formula C8H18O. It is a branched ether, specifically a methyl ether derivative of 2,3-dimethylpentane. This compound is characterized by its colorless liquid appearance and is used in various chemical applications due to its unique structural properties.
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 2-Methoxy-2,3-dimethylpentane typically involves the etherification of 2,3-dimethylpentanol with methanol in the presence of an acid catalyst. The reaction conditions often include:
Temperature: Moderate temperatures around 60-80°C.
Catalyst: Acid catalysts such as sulfuric acid or hydrochloric acid.
Solvent: Methanol acts as both the reactant and the solvent.
Industrial Production Methods
On an industrial scale, the production of this compound may involve continuous flow reactors to ensure efficient mixing and reaction rates. The process is optimized to maximize yield and purity, often involving distillation steps to separate the desired product from by-products and unreacted starting materials.
Chemical Reactions Analysis
Types of Reactions
2-Methoxy-2,3-dimethylpentane can undergo various chemical reactions, including:
Oxidation: This compound can be oxidized to form corresponding ketones or aldehydes.
Reduction: Reduction reactions can convert it back to the alcohol form.
Substitution: The methoxy group can be substituted with other functional groups under appropriate conditions.
Common Reagents and Conditions
Oxidation: Reagents such as potassium permanganate (KMnO4) or chromium trioxide (CrO3) in acidic conditions.
Reduction: Reagents like lithium aluminum hydride (LiAlH4) or sodium borohydride (NaBH4).
Substitution: Halogenating agents like hydrogen bromide (HBr) or hydrogen chloride (HCl) can be used for substitution reactions.
Major Products
Oxidation: Produces ketones or aldehydes.
Reduction: Produces alcohols.
Substitution: Produces halogenated derivatives.
Scientific Research Applications
2-Methoxy-2,3-dimethylpentane has several applications in scientific research:
Chemistry: Used as a solvent and reagent in organic synthesis.
Biology: Employed in studies involving lipid membranes due to its hydrophobic nature.
Medicine: Investigated for its potential use in drug delivery systems.
Industry: Utilized in the production of specialty chemicals and as an intermediate in the synthesis of other compounds.
Mechanism of Action
The mechanism of action of 2-Methoxy-2,3-dimethylpentane involves its interaction with various molecular targets, primarily through its ether functional group. It can participate in hydrogen bonding and van der Waals interactions, influencing the behavior of biological membranes and proteins. The pathways involved include:
Membrane Interaction: Alters membrane fluidity and permeability.
Protein Binding: Can bind to hydrophobic pockets in proteins, affecting their function.
Comparison with Similar Compounds
Similar Compounds
2,3-Dimethylpentane: A hydrocarbon with similar structural features but lacks the methoxy group.
2-Methoxy-2,4,4-trimethylpentane: Another ether with a different branching pattern.
2,3-Dimethylbutane: A smaller hydrocarbon with similar branching.
Uniqueness
2-Methoxy-2,3-dimethylpentane is unique due to its specific ether functional group, which imparts different chemical reactivity and physical properties compared to its hydrocarbon counterparts. This makes it valuable in applications requiring specific solubility and reactivity profiles.
Properties
CAS No. |
89045-02-3 |
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Molecular Formula |
C8H18O |
Molecular Weight |
130.23 g/mol |
IUPAC Name |
2-methoxy-2,3-dimethylpentane |
InChI |
InChI=1S/C8H18O/c1-6-7(2)8(3,4)9-5/h7H,6H2,1-5H3 |
InChI Key |
YJYBCKXPIQHVKB-UHFFFAOYSA-N |
Canonical SMILES |
CCC(C)C(C)(C)OC |
Origin of Product |
United States |
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